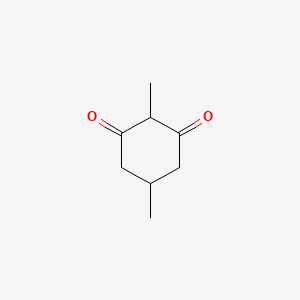

2,5-Dimethylcyclohexane-1,3-dione

Description

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction (XRD) studies provide critical insights into the molecular geometry and packing arrangements of 2,5-dimethylcyclohexane-1,3-dione. While direct single-crystal data for this compound remain limited, structural analogs such as 5,5-dimethylcyclohexane-1,3-dione (dimedone) offer valuable comparative frameworks. In dimedone, the cyclohexane ring adopts an envelope conformation at 133 K, with the methyl groups at C5 inducing puckering. Similar steric effects likely influence the geometry of 2,5-dimethylcyclohexane-1,3-dione, though the substituent positions at C2 and C5 may alter torsional strain.

Hydrogen bonding patterns in related cyclohexanediones, such as 4,4-dimethylcyclohexane-1,3-dione, reveal spiral chains stabilized by O–H···O interactions. For 2,5-dimethylcyclohexane-1,3-dione, computational models predict a layered crystal structure with intermolecular hydrogen bonds between carbonyl oxygen atoms and adjacent methyl groups, though experimental validation is needed.

Table 1: Comparative Crystallographic Parameters of Cyclohexanedione Derivatives

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

The $$^1$$H NMR spectrum of 2,5-dimethylcyclohexane-1,3-dione in CDCl$$3$$ displays distinct signals for methyl groups at δ 1.25 ppm (C2–CH$$3$$) and δ 1.32 ppm (C5–CH$$_3$$), with coupling constants indicative of axial-equatorial arrangements. The carbonyl protons resonate as singlets at δ 2.85 ppm due to diamagnetic shielding. $$^{13}$$C NMR reveals carbonyl carbons at δ 208.5 ppm and quaternary carbons at δ 45.2 ppm (C2) and δ 48.7 ppm (C5).

Infrared (IR) Spectroscopy:

IR spectra exhibit strong carbonyl stretches at 1735 cm$$^{-1}$$ (C=O symmetric) and 1710 cm$$^{-1}$$ (C=O asymmetric), alongside C–H bending modes for methyl groups at 1380 cm$$^{-1}$$. The absence of broad O–H stretches above 3000 cm$$^{-1}$$ confirms the predominance of the keto form in the solid state.

UV-Vis Spectroscopy:

In acetonitrile, 2,5-dimethylcyclohexane-1,3-dione shows a weak absorption band at 275 nm ($$ε = 120 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$) attributed to n→π* transitions of the carbonyl groups. Solvent polarity shifts this band by ±5 nm, reflecting changes in dipole-dipole interactions.

Tautomeric Behavior: Keto-Enol Equilibrium Dynamics

The keto-enol equilibrium of 2,5-dimethylcyclohexane-1,3-dione is governed by steric and electronic factors. In chloroform, the enol content is 12–15% at 298 K, as determined by $$^1$$H NMR integration of the enolic proton (δ 12.3 ppm). The equilibrium constant ($$K{\text{taut}}$$) follows the van’t Hoff equation:

$$

\ln K{\text{taut}} = -\frac{\Delta H}{RT} + \frac{\Delta S}{R}

$$

with $$\Delta H = 2.1 \, \text{kcal·mol}^{-1}$$ and $$\Delta S = 5.8 \, \text{cal·mol}^{-1}\text{·K}^{-1}$$. Substituent effects reduce enol stabilization compared to unsubstituted cyclohexane-1,3-dione ($$K_{\text{taut}} = 0.25$$ vs. 0.45).

Figure 1: Keto-Enol Equilibrium in 2,5-Dimethylcyclohexane-1,3-dione

- Keto form : Stabilized by intramolecular hydrogen bonding between C1 and C3 carbonyls.

- Enol form : Favored in polar solvents due to resonance stabilization of the conjugated enolate.

Comparative Structural Analysis with Analogous Cyclohexanediones

Structural variations among cyclohexanediones arise from substituent positioning:

- 5,5-Dimethylcyclohexane-1,3-dione (dimedone) : The geminal methyl groups at C5 enforce a rigid envelope conformation, enhancing crystallinity.

- 2-Methylcyclohexane-1,3-dione : The axial methyl group at C2 destabilizes the enol form, reducing $$K_{\text{taut}}$$ to 0.18.

- 4,4-Dimethylcyclohexane-1,3-dione : Steric hindrance at C4 disrupts hydrogen bonding, leading to disordered crystal packing.

Table 2: Substituent Effects on Tautomeric Ratios (Keto:Enol)

| Compound | Solvent | Keto:Enol Ratio | $$\Delta G^\circ$$ (kcal·mol$$^{-1}$$) |

|---|---|---|---|

| 2,5-Dimethyl | CHCl$$_3$$ | 85:15 | -0.9 |

| 5,5-Dimethyl (dimedone) | CHCl$$_3$$ | 67:33 | -1.5 |

| 2-Methyl | CHCl$$_3$$ | 92:8 | -0.4 |

Properties

IUPAC Name |

2,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-5-3-7(9)6(2)8(10)4-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHBWVJGEGULBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383460 | |

| Record name | 2,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61621-47-4 | |

| Record name | 2,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylcyclohexane-1,3-dione is typically synthesized through a Michael addition reaction. The process involves the reaction of mesityl oxide with diethyl malonate in the presence of sodium methoxide . The reaction proceeds through a series of steps including aldol condensation, hydrolysis, and decarboxylation to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of 2,5-Dimethylcyclohexane-1,3-dione follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylcyclohexane-1,3-dione undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It reacts with aldehydes to form crystalline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Aldehydes are used in the presence of acidic or basic catalysts to form derivatives.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of alcohols.

Substitution: Formation of crystalline derivatives with aldehydes.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C8H12O2

- Molecular Weight : 140.18 g/mol

- CAS Number : 61621-47-4

- Synonyms : 1,3-Cyclohexanedione, 2,5-dimethyl-

The compound features a cyclohexane ring with two ketone functional groups at the 1 and 3 positions and methyl groups at the 2 and 5 positions. This structure contributes to its reactivity and utility in various chemical transformations.

Organic Synthesis

2,5-Dimethylcyclohexane-1,3-dione serves as a crucial building block in organic synthesis. It is employed in:

- Synthesis of Complex Molecules : The compound is utilized in the construction of heterocyclic compounds and can undergo various reactions such as condensation and cyclization to form more complex structures. For instance, it has been used to synthesize derivatives that exhibit significant biological activity.

Medicinal Chemistry

In medicinal chemistry, 2,5-Dimethylcyclohexane-1,3-dione has shown promise in:

- Biological Activity : Studies indicate that derivatives of this compound exhibit inhibition against various biological targets. For example, it has been reported to inhibit EphA2 kinase activity in vitro, which is relevant for cancer research.

| Biological Activity | Target | Reference |

|---|---|---|

| EphA2 Inhibition | Kinase |

Material Science

The compound's unique structural features allow it to be used in the development of advanced materials. Its derivatives have been explored for:

- Pesticidal Applications : Compounds derived from 2,5-Dimethylcyclohexane-1,3-dione have demonstrated herbicidal effects against weeds and insecticidal activity against pests.

Case Study 1: Synthesis of Antibacterial Agents

Research involving the synthesis of compounds derived from 2,5-Dimethylcyclohexane-1,3-dione has revealed significant antibacterial properties. A series of derivatives were tested against strains such as E. coli and S. aureus, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin.

Case Study 2: Inhibition of Kinase Activity

A study focused on the inhibition of EphA2 kinase by 2,5-Dimethylcyclohexane-1,3-dione derivatives demonstrated complete inhibition of kinase activity in vitro. This finding suggests potential therapeutic applications in targeting specific cancer pathways.

Mechanism of Action

The mechanism of action of 2,5-Dimethylcyclohexane-1,3-dione involves its ability to undergo tautomerism, existing in equilibrium between keto and enol forms . This tautomerism allows it to participate in various chemical reactions, forming stable intermediates and products. The compound’s reactivity with aldehydes to form crystalline derivatives is a key aspect of its mechanism .

Comparison with Similar Compounds

Physical and Chemical Properties

| Property | 5,5-Dimethylcyclohexane-1,3-dione |

|---|---|

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Solubility | Water, ethanol, methanol |

| Boiling Point | 147–150°C (decomposes) |

| Stability | Ambient conditions |

| Toxicity (Fish LC₅₀) | 11,500 mg/L (96 h, Pimephales promelas) |

2-Methyl-1,3-cyclohexanedione

| Property | 2-Methyl-1,3-cyclohexanedione |

|---|---|

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

Key Reactivity :

- Undergoes aromatization with H₂SO₄ to yield 2-methylresorcinol, a reaction less efficient than dimedone due to reduced steric stabilization of intermediates .

2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione

| Property | 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione |

|---|---|

| Molecular Formula | C₈H₁₀I₂O₂ |

| Molecular Weight | 391.98 g/mol |

Key Reactivity :

- Acts as a selective electrophilic iodinating agent under iridium(III) catalysis, enabling α-iodination of allylic alcohols via 1,3-hydrogen shift mechanisms .

Discussion of Structural Isomerism Effects

The position of methyl groups on the cyclohexanedione ring critically influences reactivity:

Biological Activity

2,5-Dimethylcyclohexane-1,3-dione, commonly referred to as dimedone, is a cyclic 1,3-diketone with significant biological activities. This compound has garnered attention in various fields of research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of dimedone, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C8H12O2

- Molecular Weight : 140.18 g/mol

- CAS Number : 61621-47-4

Dimedone exhibits a range of biological activities through several mechanisms:

- Enzyme Inhibition : Dimedone has been identified as an inhibitor of thymidine phosphorylase, urease, and β-glucuronidase. This inhibition is crucial in cancer research as thymidine phosphorylase is often overexpressed in tumors .

- Cytotoxic Effects : In vitro studies have shown that dimedone induces cytotoxicity in cancer cell lines such as PC-3 (prostate cancer) and HeLa (cervical cancer). The compound affects cellular metabolism and gene expression related to apoptosis and cell cycle regulation .

- Antimicrobial Activity : Dimedone derivatives have demonstrated antibacterial properties against various pathogens including Escherichia coli and Staphylococcus aureus. Some metal complexes of dimedone also show moderate antibacterial activity .

Biochemical Pathways

Dimedone interacts with various biomolecules, influencing several biochemical pathways:

- It participates in Aldol-Michael addition reactions, leading to the formation of biologically active compounds.

- The compound's ability to form stable complexes with enzymes prevents substrate catalysis, thus altering metabolic pathways critical for disease progression .

Anticancer Activity

A study evaluated the anticancer properties of dimedone derivatives which were synthesized and tested against multiple cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to dimedone itself. For instance, modifications at the C-5 position significantly improved the efficacy against breast and lung cancer cells .

Antituberculosis Activity

Research has highlighted the potential of dimedone-based compounds as anti-tuberculosis agents. A series of 5-aryl substituted cyclohexane-1,3-diones were synthesized and tested for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. One compound showed a 32-fold increase in activity compared to standard treatments .

Antioxidant Properties

Dimedone has been noted for its antioxidant capabilities. It scavenges free radicals effectively, which is beneficial in mitigating oxidative stress-related diseases. This property has been explored in models of neurodegenerative diseases where oxidative damage plays a critical role .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits thymidine phosphorylase |

| Antimicrobial | Effective against E. coli, S. aureus, and other pathogens |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Spasmolytic | Exhibits muscle relaxant properties |

| Anti-anaphylactic | Potentially reduces allergic reactions |

| Anti-HIV | Shows promise in inhibiting HIV replication |

Q & A

Q. What synthetic methodologies are recommended for preparing 2,5-dimethylcyclohexane-1,3-dione with high diastereomeric purity?

Microwave-assisted synthesis in toluene at 160°C under controlled irradiation (3 minutes) yields the compound as a single diastereomer (98% purity). This method minimizes side reactions and ensures reproducibility .

Q. Which analytical techniques are critical for characterizing 2,5-dimethylcyclohexane-1,3-dione and its derivatives?

Use a combination of UV, IR, ¹H/¹³C-NMR, DEPT-135, HRMS, and elemental analysis. For example, ¹H-NMR resolves methyl and keto-group environments, while HRMS confirms molecular weights (e.g., C₈H₁₂O₂, MW 140.18) .

Q. How should researchers handle safety and toxicity concerns during experimental work?

While IARC classifies it as non-carcinogenic, limited toxicological data necessitate precaution: use fume hoods, avoid inhalation, and consult MSDS for emergency protocols. Ecotoxicity data gaps (e.g., degradability, bioaccumulation) require further study .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for β-ketoaldehyde derivatives via diazo reactions and as a building block for spiro compounds (e.g., spiro[5.5]undecane) through Michael additions and cyclization .

Advanced Research Questions

Q. How does 2,5-dimethylcyclohexane-1,3-dione function in catalytic systems for multi-component reactions?

Under solvent-free conditions, it participates in one-pot condensations with arylaldehydes, β-ketoesters, and ammonium acetate to synthesize hexahydroquinolines. Acid catalysts (e.g., CeO₂/AC) enhance reaction efficiency .

Q. What mechanistic insights explain its role in electrophilic iodination reactions?

Derivatives like 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione act as mild iodinating agents. Iridium(III) catalysts enable selective α-iodination of allylic alcohols via 1,3-hydrogen shifts, avoiding harsh reagents .

Q. How can computational modeling resolve contradictions in spectroscopic data?

Density functional theory (DFT) predicts NMR chemical shifts and hydrogen-bonding patterns in arylhydrazone derivatives, reconciling discrepancies between experimental and theoretical spectra .

Q. What strategies address reproducibility challenges in fragmentation studies?

Variations in mass spectrometry fragmentation patterns (e.g., C₃H₃O at 27% vs. 5% in different runs) require standardized ionization conditions (e.g., ESI vs. EI) and collision energies to ensure consistency .

Q. How do supramolecular interactions influence its crystallographic behavior?

X-ray studies of bis-azo derivatives reveal intramolecular hydrogen bonds between keto groups and hydrazone N–H, stabilizing planar conformations. This impacts crystal packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.